4-Benzoylphenyl methyl sulfoxide

Vue d'ensemble

Description

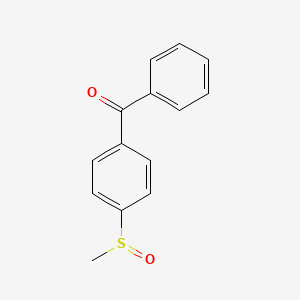

4-Benzoylphenyl methyl sulfoxide is an organic compound with the molecular formula C14H12O2S and a molecular weight of 244.31 g/mol. . It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a methyl sulfoxide group.

Méthodes De Préparation

The synthesis of 4-Benzoylphenyl methyl sulfoxide typically involves the oxidation of sulfides. One common method is the metal-free aerobic oxidation of aryl sulfides in the presence of aliphatic aldehydes and N-hydroxyphthalimide (NHPI) as a catalyst . This reaction proceeds under mild conditions and involves the generation of acylperoxyl radicals from aldehydes in situ, which then oxidize the sulfides to sulfoxides . Industrial production methods may vary, but they often involve similar oxidation processes using different catalysts and reaction conditions to optimize yield and selectivity .

Analyse Des Réactions Chimiques

4-Benzoylphenyl methyl sulfoxide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form sulfones using oxidizing agents such as hydrogen peroxide or periodic acid.

Reduction: The sulfoxide group can be reduced back to the corresponding sulfide using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoxide group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include hydrogen peroxide, periodic acid, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Benzoylphenyl methyl sulfoxide has the chemical formula and is characterized by the presence of a sulfoxide functional group, which imparts unique reactivity and solubility properties. The compound's structure includes a benzoyl group attached to a phenyl ring, contributing to its chemical behavior and interaction with biological systems.

Medicinal Chemistry Applications

1. Anti-inflammatory and Analgesic Properties

Research indicates that sulfoxides, including this compound, exhibit anti-inflammatory and analgesic properties. These compounds can serve as potential candidates for the development of non-steroidal anti-inflammatory drugs (NSAIDs) due to their ability to modulate inflammatory pathways .

2. Synthesis of Drug Derivatives

The compound can be utilized in the synthesis of various drug derivatives. For instance, studies have shown that derivatives of this compound can be designed to enhance bioactivity through structural modifications. Molecular docking studies suggest that these derivatives may interact effectively with biological targets, making them suitable for further development as therapeutic agents .

Organic Synthesis Applications

1. Reaction Intermediates

this compound can act as a versatile intermediate in organic synthesis. Its sulfoxide moiety allows for various chemical transformations, including oxidation and reduction reactions. This characteristic makes it valuable in synthesizing complex organic compounds .

2. Catalysis

The compound has been explored as a catalyst in specific reactions due to its ability to stabilize transition states. Its application in catalyzing reactions involving electrophiles showcases its utility in organic synthesis processes .

Material Science Applications

1. Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to enhance their properties. Its presence may improve thermal stability and mechanical strength, making it suitable for high-performance materials .

2. Photoinitiators in Polymerization

The compound has potential applications as a photoinitiator in polymerization processes. Its ability to absorb UV light and initiate radical polymerization reactions can be leveraged in the production of coatings, adhesives, and other polymeric materials .

Case Studies

Mécanisme D'action

The mechanism of action of 4-Benzoylphenyl methyl sulfoxide involves its ability to undergo oxidation and reduction reactions, which can modulate various biological pathways. The sulfoxide group can interact with biological molecules, leading to changes in their structure and function . The compound’s ability to penetrate biological membranes enhances its effectiveness in various applications .

Comparaison Avec Des Composés Similaires

4-Benzoylphenyl methyl sulfoxide can be compared with other similar compounds such as:

Dimethyl sulfoxide (DMSO): Both compounds contain a sulfoxide group, but DMSO is simpler in structure and widely used as a solvent and reagent in organic synthesis.

Methyl phenyl sulfoxide: This compound is similar in structure but lacks the benzoyl group, which imparts unique properties to this compound.

Benzyl sulfoxide: Another related compound, differing in the substitution pattern on the phenyl ring, which affects its reactivity and applications.

Activité Biologique

4-Benzoylphenyl methyl sulfoxide (CAS Number: 73241-57-3) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a sulfoxide functional group, which is known for its ability to participate in various biochemical processes. Understanding its biological activity involves examining its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₂O₂S and a molecular weight of 244.31 g/mol. The structure consists of a benzoyl group attached to a phenyl ring, which is further connected to a methyl sulfoxide group. This unique configuration contributes to its reactivity and biological interactions.

The mechanism of action for this compound involves several key processes:

- Oxidation and Reduction Reactions : The sulfoxide group can undergo oxidation to form sulfones or reduction to yield sulfides, impacting various biological pathways.

- Interaction with Biological Molecules : The compound can interact with proteins and enzymes, potentially modulating their activity and influencing cellular responses.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- Anticancer Potential : There is emerging evidence that this compound may inhibit cancer cell proliferation in vitro, although more extensive studies are needed to confirm these findings and elucidate the underlying mechanisms.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound | Structure Type | Key Biological Activity |

|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Simple sulfoxide | Solvent; anti-inflammatory |

| Methyl Phenyl Sulfoxide | Related sulfoxide | Antimicrobial properties |

| Benzyl Sulfoxide | Substituted sulfoxide | Potential anticancer activity |

Case Studies and Research Findings

A variety of studies have investigated the biological activities of this compound:

- Antimicrobial Study : A study conducted on several bacterial strains demonstrated that this compound exhibited significant inhibitory effects, suggesting its potential as a new antimicrobial agent.

- Cytotoxicity Assays : In vitro cytotoxicity assays showed that this compound could reduce cell viability in certain cancer cell lines, indicating its potential role in cancer therapy. Further research is required to explore dose-response relationships and mechanisms involved in cell death .

- Mechanistic Insights : Research utilizing molecular docking techniques has provided insights into how this compound interacts with specific targets within cancer cells, revealing potential pathways for therapeutic intervention .

Propriétés

IUPAC Name |

(4-methylsulfinylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c1-17(16)13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBCJVHBULDKIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503149 | |

| Record name | [4-(Methanesulfinyl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73241-57-3 | |

| Record name | [4-(Methanesulfinyl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.